2-(9h-Fluoren-2-ylmethyl)benzoic acid
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Overview
Description
2-(9H-Fluoren-2-ylmethyl)benzoic acid is an organic compound with the molecular formula C21H16O2. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position of the benzoic acid is replaced by a 9H-fluoren-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-ylmethyl)benzoic acid typically involves the reaction of 9H-fluorene with benzyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-2-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Formation of nitro or halogenated fluorenyl derivatives.
Scientific Research Applications
2-(9H-Fluoren-2-ylmethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-2-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylidenemethyl)benzoic acid
- 2-(4-Fluoro-3-methyl-benzoyl)benzoic acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
- 4-[(7-(4-Carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid
- 9-Methyl-9H-fluorene-2-carboxylic acid
- 9H-Fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide]
- 2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)benzoic acid
- 2-(2,5-Difluoro-benzoyl)benzoic acid
- 3-(9-Oxo-9H-fluorene-1-carboxamido)benzoic acid
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
Uniqueness
2-(9H-Fluoren-2-ylmethyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
72834-21-0 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(9H-fluoren-2-ylmethyl)benzoic acid |
InChI |
InChI=1S/C21H16O2/c22-21(23)20-8-4-2-5-15(20)11-14-9-10-19-17(12-14)13-16-6-1-3-7-18(16)19/h1-10,12H,11,13H2,(H,22,23) |
InChI Key |
OSBNLUVXTWOMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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